An In-depth Technical Guide to Triethylenetetramine Hydrate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Triethylenetetramine Hydrate for Researchers and Drug Development Professionals
Introduction: Triethylenetetramine (B94423) (TETA), a polyamine and potent copper (II)-chelating agent, is a molecule of significant interest in the pharmaceutical sciences. While historically used as a second-line treatment for Wilson's disease, a genetic disorder leading to copper accumulation, recent research has unveiled its broader therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of triethylenetetramine hydrate (B1144303), focusing on its physicochemical properties, mechanisms of action, and relevant experimental protocols for researchers and drug development professionals.
Core Physicochemical Data
A clear understanding of the fundamental properties of triethylenetetramine hydrate is essential for its application in research and development. The key identifiers and molecular characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 305808-21-3 | [1][2][3][4] |
| Molecular Formula | C₆H₁₈N₄•H₂O or C₆H₂₀N₄O | [2][4] |
| Molecular Weight | 164.25 g/mol (Monohydrate) | [3][4][5] |
| 146.23 g/mol (Anhydrous basis) | [2][6] | |
| Appearance | Colorless to light-yellow liquid | |
| Purity | Typically ≥98% for research grades | [2][3] |
Note on Molecular Weight: The molecular weight of the anhydrous form of triethylenetetramine is 146.23 g/mol . The hydrated form, which is the subject of this guide, typically exists as a monohydrate, giving it a molecular weight of approximately 164.25 g/mol .
Therapeutic Applications and Mechanism of Action
Triethylenetetramine's therapeutic effects are primarily attributed to its high affinity for copper (II) ions, but emerging evidence points to additional, copper-independent mechanisms.
1. Copper Chelation in Wilson's Disease: The primary and FDA-approved indication for triethylenetetramine (as its salt, trientine) is the treatment of Wilson's disease. It acts as a chelating agent, forming a stable complex with excess copper, which is then readily excreted through urine. This helps to mitigate the toxic accumulation of copper in tissues.[2]
2. Anticancer Properties: Triethylenetetramine has demonstrated promising anticancer activity through multiple mechanisms:
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Anti-angiogenesis: Copper is a critical cofactor for angiogenesis, the formation of new blood vessels that tumors require for growth. By chelating copper, TETA can inhibit this process.
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Telomerase Inhibition: Some studies have shown that TETA can inhibit telomerase, an enzyme crucial for the immortal phenotype of cancer cells.
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Modulation of Polyamine Metabolism: TETA is a structural analog of the polyamine spermidine (B129725). It can interfere with polyamine metabolism, which is often upregulated in cancer cells and is essential for their proliferation. TETA has been shown to down-regulate ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, and inhibit the uptake of natural polyamines like spermidine and putrescine.[5]
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Induction of Apoptosis: In some cancer cell lines, TETA has been shown to induce apoptosis (programmed cell death), potentially through the activation of stress-related signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway.
3. Other Potential Applications: Research is ongoing into the use of TETA for other conditions, including heart failure in diabetic patients, where it may act by reducing copper-mediated oxidative stress and inflammation.[7] It is also used as an intermediate in the synthesis of other pharmaceuticals, including platinum-based chemotherapy analogs and antimicrobial agents.[4]
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways influenced by triethylenetetramine.
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of triethylenetetramine hydrate.
Purification of Technical Grade Triethylenetetramine
Pharmaceutical-grade triethylenetetramine is often prepared by purifying a less pure technical-grade mixture. A common method involves the formation and recrystallization of a salt, such as the hydrochloride or succinate (B1194679) salt.
Objective: To obtain high-purity linear triethylenetetramine from a mixture containing cyclic and branched isomers.
Methodology (based on hydrochloride salt formation):
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Reaction: Dissolve industrial grade TETA in a suitable solvent like methanol. Add concentrated hydrochloric acid to the solution, typically under reflux. This will precipitate the linear TETA as a hydrochloride salt (e.g., triethylenetetramine tetrahydrochloride), leaving many impurities in the solution.[6][8]
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Cooling and Filtration: Cool the reaction mixture to allow for complete crystallization of the salt. Filter the solid precipitate from the solvent.
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Recrystallization: To further enhance purity, the filtered solid can be recrystallized. This involves dissolving it in a minimal amount of a hot solvent (e.g., methanol) and then allowing it to cool slowly, forming purer crystals.[6][8]
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Conversion to Free Base (Optional): If the free base form of TETA is required, the purified hydrochloride salt can be neutralized. This is achieved by dissolving the salt in a solvent like ethanol (B145695) and adding a strong base, such as sodium hydroxide. The resulting sodium chloride byproduct is insoluble and can be removed by filtration.[6][8]
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Final Purification: The filtrate containing the purified TETA free base is then concentrated under vacuum to remove the solvent. Further purification can be achieved by vacuum distillation.[6]
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the quantitative analysis of TETA and its metabolites in biological matrices.
Objective: To separate and quantify TETA and its acetylated metabolites (N¹-acetyltriethylenetetramine and N¹,N¹⁰-diacetyltriethylenetetramine) in plasma or urine.
Methodology Outline:
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Chromatographic System: A reversed-phase liquid chromatography system is typically used.
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Column: A C18 or a cyano column is often employed for separation.[2][5]
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Mobile Phase: A gradient elution is commonly used. For example, a mobile phase consisting of acetonitrile (B52724) and water, both containing an ion-pairing agent like heptafluorobutyric acid (HFBA), can be effective.[2][5]
-
Detection: A mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument is operated in positive ion mode, monitoring for the [M+H]⁺ ions of TETA and its metabolites.[2]
-
Internal Standard: An appropriate internal standard, such as N¹-acetylspermine, should be used for accurate quantification.[2]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of compounds like TETA.
Objective: To determine the effect of triethylenetetramine hydrate on the proliferation of a cancer cell line.
Methodology:
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Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of triethylenetetramine hydrate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
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MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., a detergent reagent or DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.
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Data Analysis: The absorbance is directly proportional to the number of viable cells. The results can be used to calculate the IC₅₀ (half-maximal inhibitory concentration) of TETA.
Ornithine Decarboxylase (ODC) Activity Assay
As TETA is known to affect polyamine metabolism, measuring the activity of ODC in response to treatment is a key mechanistic experiment.
Objective: To determine if TETA inhibits ODC activity in cellular extracts.
Methodology (Colorimetric Approach):
-
Cell Lysate Preparation: Prepare cell lysates from control and TETA-treated cells.
-
Reaction Setup: The assay is based on the enzymatic reaction where ODC converts ornithine to putrescine.
-
Putrescine Detection: The amount of putrescine produced can be determined using a coupled enzyme reaction. For instance, a diamine oxidase can be used to oxidize putrescine, which generates hydrogen peroxide (H₂O₂).[10]
-
Colorimetric Measurement: The H₂O₂ can then be measured colorimetrically using a reaction catalyzed by horseradish peroxidase, which produces a colored product that can be quantified by its absorbance.[10][11]
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Quantification: The change in absorbance is proportional to the amount of putrescine produced, and thus to the ODC activity in the sample.
Conclusion
Triethylenetetramine hydrate is a versatile molecule with a well-established role in copper chelation therapy and significant potential as an anticancer agent. Its multifaceted mechanism of action, involving both copper-dependent and copper-independent pathways, makes it a compelling subject for further research and drug development. The protocols and data presented in this guide offer a foundational resource for scientists working to unlock the full therapeutic capabilities of this compound.
References
- 1. WO2024033786A1 - Method for triethylenetetramine purification - Google Patents [patents.google.com]
- 2. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. KR102489293B1 - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]
- 7. CA2875095A1 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]
- 8. KR20220050002A - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
